molecular formula C16H10ClN3O3S B11963192 3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide CAS No. 853356-27-1

3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide

Cat. No.: B11963192
CAS No.: 853356-27-1
M. Wt: 359.8 g/mol
InChI Key: OCTVBLIVHDNDSR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzothiazole ring, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the chloro group: Chlorination of the furan ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzothiazole ring: This can be achieved through the condensation of o-aminothiophenol with a suitable aldehyde or ketone.

    Coupling of the furan and benzothiazole rings: This step involves the formation of the propenamide linkage through a condensation reaction, often using reagents like cyanogen bromide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The chloro group on the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide: can be compared with other heterocyclic compounds featuring furan and benzothiazole rings.

    Similar compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties.

Properties

CAS No.

853356-27-1

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C16H10ClN3O3S/c1-22-10-2-4-13-12(7-10)19-16(24-13)20-15(21)9(8-18)6-11-3-5-14(17)23-11/h2-7H,1H3,(H,19,20,21)/b9-6+

InChI Key

OCTVBLIVHDNDSR-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)Cl)/C#N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.